Home > Products > Screening Compounds P61346 > 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide -

2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide

Catalog Number: EVT-258865
CAS Number:
Molecular Formula: C25H27N5OS
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amb123203 is an inhibitor of budding of mVP40 and eVP40 VLPs. It acts by blocking mVP40-795 Nedd4 protein-protein interaction.

1. 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one []

Compound Description: This compound is a Schiff base synthesized by reacting 4-aminophenazone with 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde. [] It adopts an E configuration about the central C=N double bond and forms an S(6) ring motif through intramolecular C—H⋯O hydrogen bonding. []

Relevance: The 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group in this compound is also a prominent structural feature of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide. This shared motif suggests potential similarities in their chemical and biological properties. []

2. (3,5-Dimethyl-1H-pyrazol-4-yl)mercury(II) chloride []

Compound Description: This organomercury compound is synthesized by reacting 3,5-dimethyl-1H-pyrazole with mercury(II) acetate and lithium chloride. [] It exhibits inhibitory effects on the growth of various Gram-negative and Gram-positive bacteria, Candida albicans, and Aspergillus species. []

Relevance: This compound highlights the potential for incorporating the 3,5-dimethyl-1H-pyrazol-4-yl group, present in both this compound and 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, into structures with antimicrobial activity. []

3. 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: This compound features a 3,5-dimethyl-1H-pyrazol-1-yl group connected to an oxadiazole ring system. [] It was synthesized through a multi-step process and its biological activity, particularly antimicrobial properties, is under investigation. []

Relevance: While not directly analogous, this compound shares the 3,5-dimethyl-1H-pyrazol-1-yl motif with 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, emphasizing the versatility of this group in constructing diverse heterocyclic frameworks. []

4. 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one []

Compound Description: This pyrazoloquinolinone derivative was unexpectedly synthesized via a non-classical Pschorr reaction. [] It is reported to exhibit binding affinity for the central benzodiazepine receptor, indicating potential biological activity. []

Relevance: This compound, while possessing a fused ring system, demonstrates the 3,5-dimethyl-1-phenyl-1H-pyrazol-yl motif's inclusion in bioactive molecules, a feature shared with 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide. []

5. 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol []

Compound Description: This compound is a pyrazole derivative with potential antipsychotic properties. [] It was developed as part of a series exploring isosteric replacements for amino and ketone groups in previously studied antipsychotic agents. [] Notably, it reduces spontaneous locomotion in mice without binding to D2 dopamine receptors, unlike traditional antipsychotics. []

Relevance: Although lacking the benzothiazole and acetamide moieties, this compound shares the core 1,3-dimethyl-1H-pyrazol-yl scaffold with 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide. This structural similarity, alongside its distinct antipsychotic profile, emphasizes the potential for diverse biological activities within compounds containing this core structure. []

6. 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol []

Compound Description: This compound is a structural analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, modified with a 3-chloro substituent on the phenyl ring. [] This modification led to enhanced activity in inhibiting conditioned avoidance responding in rats and monkeys, further demonstrating the potential for manipulating the core pyrazole scaffold for improved biological activity. []

Relevance: Similar to its parent compound, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol shares the 1,3-dimethyl-1H-pyrazol-yl core with 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, highlighting the importance of this structural element in developing potential therapeutic agents. []

7. N-(4-Carboxyphenyl)-4,6-dimethyl-3-cyano-2-pyridone []

Compound Description: This compound is a pyridone derivative synthesized through the cyclization of a cyanoacetamide derivative. [] It was used as a building block for further modification, specifically by coupling with various amino acid esters. []

Relevance: Although structurally distinct from 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, it highlights the utility of 3,5-dimethylpyrazole as a cyanoacetylating agent in synthesizing pyridone derivatives. [] This method could potentially be applied to generate analogs of the target compound with different substituents on the pyridone ring.

8. [AlR2 (κ2-bpzappe)] {R=Me (3), Et (4); bpzappeH=2,2-bis(3,5-dimethylpyrazol-1-yl)-1-[4-(dimethylamino)phenyl]-1-phenylethanol} []

Compound Description: This neutral mononuclear aluminum complex features a heteroscorpionate NNO-donor ligand incorporating two 3,5-dimethylpyrazole units. [] It was synthesized alongside other aluminum complexes and tested for catalytic activity in cyclic carbonate formation from epoxides and carbon dioxide. []

Relevance: The presence of the bis(3,5-dimethylpyrazol-1-yl) moiety in this complex showcases the application of the 3,5-dimethylpyrazole unit in coordinating metal centers. [] This structural feature could be explored in designing metal complexes related to 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, potentially leading to novel catalytic or biological properties.

9. [{AlR2 (κ2-bpzappe)}(μ-O){AlR3}] [R=Me (5), Et (6)] []

Compound Description: This bimetallic aluminum complex is structurally similar to [AlR2 (κ2-bpzappe)], also incorporating the bpzappeH ligand with two 3,5-dimethylpyrazole units. [] It was synthesized and investigated for its catalytic activity in cyclic carbonate formation, similar to the mononuclear complex. []

Relevance: This compound further exemplifies the use of the bis(3,5-dimethylpyrazol-1-yl) motif in constructing metal complexes, emphasizing its versatility in coordination chemistry. [] The comparison between mononuclear and bimetallic complexes could provide valuable insights into the structure-activity relationship for cyclic carbonate formation and inform the design of metal complexes containing the 3,5-dimethylpyrazole unit present in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide.

10. [AlR2(κ2-bbpzappe)]Br {R=Me (7), Et (8); bbpzappeH=N-benzyl-4-[2,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1-hydroxy-1-phenylethyl]-N,N-dimethylbenzenaminium bromide} []

Compound Description: This cationic aluminum complex features a modified heteroscorpionate ligand, bbpzappeH, which retains the two 3,5-dimethylpyrazole units from the bpzappeH ligand. [] It was investigated as a catalyst for cyclic carbonate formation, similar to the other aluminum complexes. []

Relevance: The bbpzappeH ligand in this complex demonstrates the potential for introducing additional functional groups onto the bis(3,5-dimethylpyrazol-1-yl) motif while maintaining its ability to coordinate aluminum centers. [] This modification strategy could be relevant in synthesizing analogs of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide with altered steric and electronic properties.

11. [{AlR2(κ2-bbpzappe)}(μ-O){AlR3}]Br [R=Me (9), Et (10)] []

Compound Description: This bimetallic cationic aluminum complex is analogous to [{AlR2(κ2-bpzappe)}(μ-O){AlR3}], incorporating the bbpzappeH ligand with the two 3,5-dimethylpyrazole units. [] Notably, complex 10 (R=Et) was found to be an efficient one-component catalyst for cyclic carbonate synthesis from various epoxides. []

Relevance: The high catalytic efficiency of complex 10 highlights the effectiveness of incorporating the modified bis(3,5-dimethylpyrazol-1-yl) motif into a bimetallic aluminum framework. [] This finding could inspire the investigation of bimetallic systems featuring the 3,5-dimethylpyrazole unit found in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, potentially leading to novel catalytic applications.

12. [Zn(Et){o-(OC(R1)=CHC(Me)=N)C6H4(3,5-Me2C3HN2)}] (R1 = Me, 5; R1 = Ph, 6; R1 = t-Bu, 7; R1 = CF3, 8) []

Compound Description: This series of N,N,O-coordinated zinc complexes utilizes a pyrazole-based ligand with a 3,5-dimethylpyrazole unit. [] They were synthesized and evaluated for their catalytic activity in the ring-opening polymerization (ROP) of rac-lactide. []

Relevance: These complexes showcase the successful application of a ligand containing the 3,5-dimethylpyrazole moiety in coordinating zinc and promoting ROP. [] This strategy could potentially be extended to synthesize zinc complexes with the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group found in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, potentially leading to novel catalytic materials.

13. o-(3,5-Me2C3HN2)C6H4N=P(Ph2)CH2C(O)R2 (R2 = Ph, 9; R2 = t-Bu, 10) []

Compound Description: These iminophosphoranyl-moiety-containing ligand precursors feature a 3,5-dimethylpyrazole unit connected to a phenyl ring via an iminophosphorane linker. [] They were synthesized as precursors for the preparation of zinc complexes for rac-lactide ROP. []

Relevance: These ligand precursors demonstrate the potential for incorporating the 3,5-dimethylpyrazole unit into more complex ligand systems with varying electronic and steric properties. [] This synthetic strategy could be adapted for designing novel ligands featuring the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group present in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, potentially leading to the development of new metal complexes with unique properties.

14. (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid []

Compound Description: This compound is a non-peptidic αvβ6 integrin antagonist currently undergoing Phase I clinical trials for the treatment of idiopathic pulmonary fibrosis. [] It contains a 3,5-dimethyl-1H-pyrazol-1-yl group attached to a phenyl ring. []

Relevance: This compound demonstrates the inclusion of the 3,5-dimethyl-1H-pyrazol-1-yl motif in a clinically relevant drug candidate. [] While the overall structures differ significantly, its therapeutic potential reinforces the value of exploring compounds containing this group, as seen in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide.

15. 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1), N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) and 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) []

Compound Description: These s-triazine derivatives, incorporating two 3,5-dimethyl-1H-pyrazol-1-yl groups, exhibit significant corrosion inhibition properties for carbon steel in acidic environments. [] Their inhibition efficiency varies depending on the substituent on the aniline ring, with PTA-2 and PTA-3 showing superior performance due to electron-donating effects from bromine and methoxy groups, respectively. []

Relevance: These compounds highlight the potential for utilizing the bis(3,5-dimethyl-1H-pyrazol-1-yl) moiety in constructing effective corrosion inhibitors. [] The observed structure-activity relationship could inform the design of analogs of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, potentially leading to compounds with corrosion-inhibiting properties or other industrial applications.

16. [Ir(C^N)2(N^N)]+ emitters with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) as ancillary ligand []

Compound Description: This series of cationic bis-cyclometallated iridium(III) complexes uses 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) as an electron-rich ancillary N^N ligand. [] These complexes display vibrant luminescence with colors ranging from green to blue, depending on the nature of the cyclometallating ligand. [] They exhibit high photoluminescence quantum yields in deaerated solutions and are promising candidates for applications in light-emitting electrochemical cells (LECs). []

Relevance: These complexes exemplify the application of the 3,5-dimethyl-1H-pyrazol-1-yl group as a component in luminescent metal complexes. [] This finding opens up possibilities for designing luminescent materials based on the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl motif present in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide.

17. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acylamines []

Compound Description: This class of compounds features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core with varying acylamine substituents. [] Several derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. []

Relevance: These compounds demonstrate the potential of incorporating the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, which shares similarities with the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, into structures with antimicrobial properties. [] The diverse acylamine modifications explored in this class provide a template for generating analogs of the target compound with potentially enhanced antimicrobial activity.

18. N-(5-substituted-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazides []

Compound Description: This series of compounds features an indole-based scaffold with varying substituents at the 5-position of the indole ring and an acetohydrazide group. [] Several derivatives have been synthesized and evaluated for their antimicrobial activity. []

Relevance: This series, while lacking the pyrazole core present in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, highlights the exploration of other heterocyclic systems, such as indoles, for their antimicrobial potential. [] This comparison underscores the broader context of heterocyclic chemistry in drug discovery, particularly for antimicrobial agents.

19. 1-(4-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one []

Compound Description: This compound is a furan-chalcone derivative, synthesized via Claisen-Schmidt condensation of furfural and 4-aminoacetophenone. [] It serves as a key intermediate in the synthesis of various furan-based heterocycles, including furylpyrazole-1-carbothioamide. []

Relevance: While this compound does not directly contain the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group, it showcases a related heterocyclic system, the furan ring, which is relevant to the broader context of heterocyclic chemistry. [] Its role as a synthetic precursor to furylpyrazole-1-carbothioamide highlights the versatile nature of heterocyclic compounds in generating diverse molecular libraries.

20. Furylpyrazole-1-carbothioamide []

Compound Description: This compound is a pyrazole derivative with a furan substituent, synthesized by reacting 1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one with thiosemicarbazide. [] It has been used as a building block for constructing various furan-pyrazole hybrid molecules with potential biological activity. []

Relevance: Although lacking the specific substitutions present in 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, furylpyrazole-1-carbothioamide emphasizes the broader exploration of pyrazole-based compounds with diverse heterocyclic substituents. [] This compound highlights the general strategy of combining different heterocyclic moieties to generate novel molecules with potentially enhanced biological properties.

Classification

This compound can be classified as a heterocyclic amide due to the presence of both benzothiazole and pyrazole moieties, along with a piperidine ring. The inclusion of nitrogen and sulfur in its structure enhances its biological activity and potential pharmacological properties.

Synthesis Analysis

The synthesis of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves several key steps:

  1. Formation of the Piperidine Ring: The initial step may involve the reaction of a suitable benzothiazole derivative with a piperidine precursor. This reaction often requires a catalyst and specific conditions such as temperature and pressure to facilitate cyclization.
  2. Introduction of the Pyrazole Moiety: Following the formation of the piperidine ring, a pyrazole group is introduced through a nucleophilic substitution reaction or via coupling reactions involving pyrazole derivatives.
  3. Acetamide Formation: The final step involves the acylation of the nitrogen atom in the piperidine or pyrazole ring with acetic anhydride or acetyl chloride to yield the acetamide functional group.

The synthesis may require optimization of reaction conditions such as solvent choice, temperature, and reaction time to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₄OS
  • Molecular Weight: Approximately 342.43 g/mol
  • Structural Features:
    • The compound contains a benzothiazole ring, which contributes to its aromatic character and potential biological activity.
    • A piperidine ring provides basic properties due to its nitrogen atom.
    • The pyrazole moiety introduces additional reactivity and may influence binding interactions in biological systems.

Crystallographic studies may reveal details about bond lengths and angles, confirming the stability and conformation of the molecule.

Chemical Reactions Analysis

Chemical reactions involving this compound can include:

  1. Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acid derivatives.
  2. Substitution Reactions: The nitrogen atoms in the piperidine or pyrazole rings can participate in electrophilic substitution reactions, potentially leading to derivatives with varied pharmacological properties.
  3. Complex Formation: The compound may form complexes with metal ions, which can alter its reactivity and biological activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in drug design.

Mechanism of Action

The mechanism of action for 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound could interact with specific receptors or enzymes due to its structural features, particularly through hydrogen bonding and π-stacking interactions facilitated by its aromatic rings.
  2. Inhibition Mechanisms: It may act as an inhibitor for certain biological pathways by mimicking natural substrates or ligands, thereby disrupting normal cellular functions.

Research into its biological effects will help clarify these mechanisms further.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water due to its hydrophobic character.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within a typical range for similar compounds.
  • Stability: The stability under various pH conditions should be assessed to understand its shelf life and storage requirements.

These properties are essential for determining how the compound can be used in laboratory settings or therapeutic applications.

Applications

The applications of 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide are diverse:

  1. Pharmaceutical Development: Due to its complex structure and potential biological activity, it may serve as a lead compound in drug discovery programs targeting various diseases.
  2. Biological Research: It could be utilized in studies investigating enzyme inhibition or receptor binding assays.
  3. Material Science: Its unique properties might allow for applications in developing new materials with specific electronic or optical characteristics.

Properties

Product Name

2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

Molecular Formula

C25H27N5OS

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C25H27N5OS/c1-17-24(18(2)30(28-17)20-10-4-3-5-11-20)27-23(31)16-29-14-8-9-19(15-29)25-26-21-12-6-7-13-22(21)32-25/h3-7,10-13,19H,8-9,14-16H2,1-2H3,(H,27,31)

InChI Key

JKGGFVABTBFVOC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN3CCCC(C3)C4=NC5=CC=CC=C5S4

Solubility

Soluble in DMSO

Synonyms

Amb123203; Amb-123203; Amb 123203; PPxY Budding Inhibitor 4;

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN3CCCC(C3)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.